

The Core Mechanism of Diglycolic Acid Toxicity: A Technical Guide

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Compound of Interest

Compound Name: *Diglycolic acid-d4*

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Abstract

Diglycolic acid (DGA) is the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in numerous mass poisonings worldwide. The hallmark of DEG intoxication is acute kidney injury, specifically targeting the proximal tubules. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DGA-induced cytotoxicity. The central tenet of DGA's toxicity lies in its ability to induce profound mitochondrial dysfunction through a dual mechanism: the chelation of intracellular calcium and the direct inhibition of succinate dehydrogenase (Complex II) of the electron transport chain. These actions lead to a cascade of deleterious events, including the depletion of cellular adenosine triphosphate (ATP), increased production of reactive oxygen species (ROS), and ultimately, necrotic cell death. This document synthesizes the current understanding of DGA's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved to serve as a comprehensive resource for the scientific community.

Introduction

Diethylene glycol is an industrial solvent that, when ingested, is metabolized in the liver to 2-hydroxyethoxyacetic acid (2-HEAA) and diglycolic acid (DGA).^{[1][2][3]} Extensive research has unequivocally identified DGA as the proximate toxicant responsible for the severe renal tubular necrosis observed in DEG poisoning cases.^{[1][2]} DGA's structural similarity to endogenous dicarboxylates, such as succinate, facilitates its transport into renal proximal tubule cells via

specific transporters, where it accumulates and exerts its toxic effects.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This guide elucidates the step-by-step process of DGA-induced cellular injury.

Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of diglycolic acid.

Table 1: In Vitro Cytotoxicity and Mitochondrial Dysfunction Induced by Diglycolic Acid

Parameter	Cell/System	Concentration of DGA	Observed Effect	Reference(s)
Cell Viability	Human Proximal Tubule (HPT) Cells	> 25 mmol/L	Dose-dependent necrosis	[1] [7]
HK-2 Cells	Not specified	Toxic in all in vitro assays		[8]
ATP Levels	HPT Cells	50 mmol/L	Significant decrease preceding cell death	[2]
H9c2 Cells	0 - 10 mM (24h exposure)	Dose-dependent reduction in cellular ATP		[9]
Mitochondrial Respiration	Isolated Rat Kidney Mitochondria	0.5 mmol/L	Reduced glutamate/malate (Complex I) respiration	[10] [11]
Isolated Rat Kidney Mitochondria	100 mmol/L	Reduced succinate (Complex II) respiration		[10] [11]
Succinate Dehydrogenase (Complex II) Activity	Human Kidney Cell Enzyme	Not specified	Preferentially inhibited	[12]
Isolated Rat Kidney Mitochondria	Higher concentrations	Inhibited Complex II activity		[10]
Reactive Oxygen Species (ROS) Production	HPT Cells	Not specified	Concentration and time-	[12]

			dependent increase	
H9c2 Cells	0 - 10 mM (24h exposure)	Dose-dependent increase in cellular ROS	[9]	
Mitochondrial Membrane Potential ($\Delta\Psi_m$)	HPT Cells	Not specified	Decreased	[5][10]
SH-SY5Y Cells	Not specified	Depleted	[5][12]	

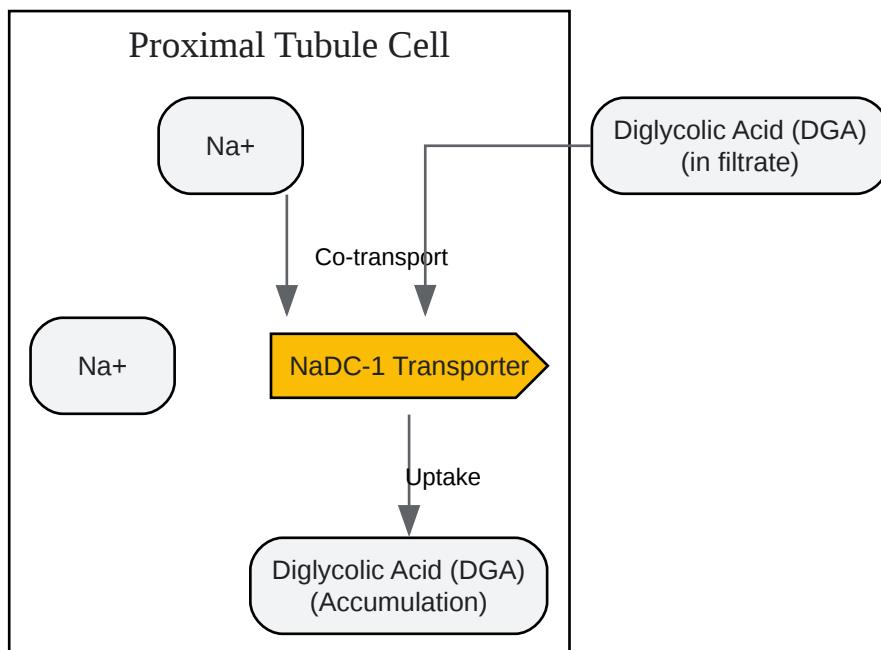
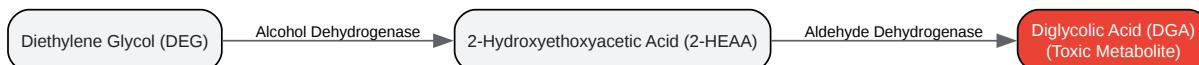
Table 2: In Vivo Toxicity of Diglycolic Acid

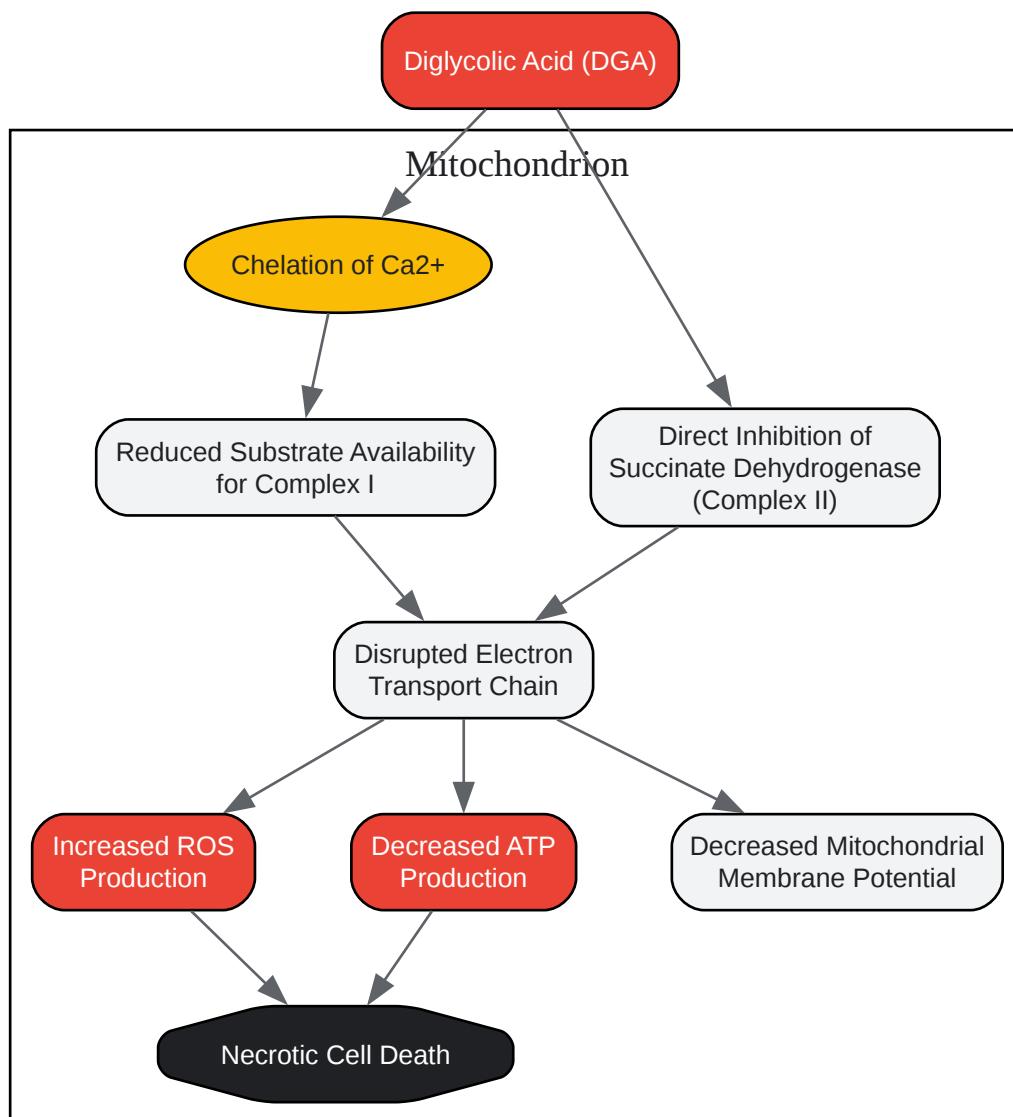
Species	Dosing Regimen	Key Findings	Reference(s)
Rat	28 consecutive daily oral doses (0.3 - 300 mg/kg)	Severe renal injury and moderate liver fatty accumulation only at 300 mg/kg. No toxicity observed at 100 mg/kg.	[13][14]
Rat	Not specified	DGA accumulates in kidney tissue at concentrations up to 100-fold higher than in blood.	[6]
Human (from poisoning cases)	Not specified	DGA concentrations in whole blood ranged from 2 to 108 $\mu\text{g/mL}$.	[15]

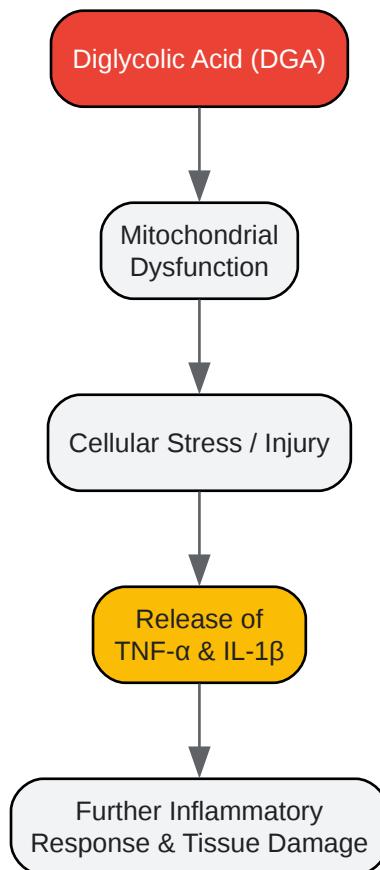
Signaling Pathways and Mechanisms

Diethylene Glycol Metabolism and Diglycolic Acid Formation

The metabolic conversion of DEG to DGA is a critical initiating step in its toxicity. This process primarily occurs in the liver.







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